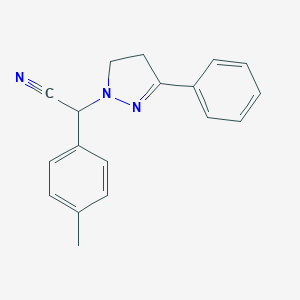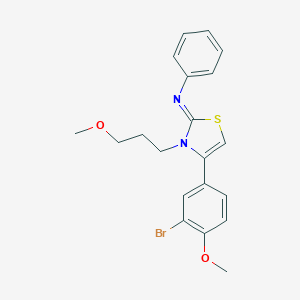
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile (MPDPA) is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MPDPA is a heterocyclic compound that contains both pyrazole and nitrile functional groups. It is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in scientific research include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile include its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research involving (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could increase its availability for use in scientific research. Another area of interest is the investigation of the mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile for use in humans.
Synthesis Methods
The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 4-methylbenzaldehyde with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonitrile in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a white crystalline solid. The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been optimized to yield high purity and high yields, making it suitable for use in scientific research.
Scientific Research Applications
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-7-9-16(10-8-14)18(13-19)21-12-11-17(20-21)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
InChI Key |
FEVDWDQGSXLTOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)
![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)


![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)